2-(5,7-Dihydrofuro[3,4-D]pyrimidin-2-YL)ethanamine hydrochloride
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Overview
Description
2-(5,7-Dihydrofuro[3,4-D]pyrimidin-2-YL)ethanamine hydrochloride is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and drug discovery. This compound is known for its potential biological activities, particularly in the context of cancer research and antiviral studies .
Preparation Methods
The synthesis of 2-(5,7-Dihydrofuro[3,4-D]pyrimidin-2-YL)ethanamine hydrochloride typically involves a one-pot condensation reaction. This process starts with 2-amino furans or pyrroles, which undergo a series of reactions to form the desired heterocyclic structure . The reaction conditions are generally mild, making the synthesis relatively straightforward and efficient . Industrial production methods may involve scaling up this synthetic route while ensuring the purity and yield of the final product.
Chemical Reactions Analysis
2-(5,7-Dihydrofuro[3,4-D]pyrimidin-2-YL)ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like bromine . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(5,7-Dihydrofuro[3,4-D]pyrimidin-2-YL)ethanamine hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(5,7-Dihydrofuro[3,4-D]pyrimidin-2-YL)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can inhibit the activity of these targets, leading to the desired biological effects. For example, in cancer research, this compound may inhibit enzymes involved in cell proliferation, thereby reducing the growth of cancer cells .
Comparison with Similar Compounds
2-(5,7-Dihydrofuro[3,4-D]pyrimidin-2-YL)ethanamine hydrochloride can be compared with other similar compounds, such as:
5,6-Dihydrofuro[2,3-d]pyrimidin-2-amine: Another heterocyclic compound with potential biological activities.
Pyrrolo[2,3-d]pyrimidinone derivatives: These compounds also exhibit anticancer properties and are used in drug discovery.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C8H12ClN3O |
---|---|
Molecular Weight |
201.65 g/mol |
IUPAC Name |
2-(5,7-dihydrofuro[3,4-d]pyrimidin-2-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C8H11N3O.ClH/c9-2-1-8-10-3-6-4-12-5-7(6)11-8;/h3H,1-2,4-5,9H2;1H |
InChI Key |
YVWYHKKDZCWUHN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CN=C(N=C2CO1)CCN.Cl |
Origin of Product |
United States |
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